methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a cycloheptane ring fused to a thiophene moiety. The molecule is substituted at the 2-position with a benzamido group containing a methylsulfanyl (SCH₃) substituent and at the 3-position with a methyl ester. This structure combines electron-donating (methylsulfanyl) and electron-withdrawing (ester) groups, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
methyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-23-19(22)16-12-8-4-3-5-11-15(12)25-18(16)20-17(21)13-9-6-7-10-14(13)24-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUNOOKVCDKNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to the desired thiophene derivatives in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate may be used as a building block for the synthesis of novel therapeutic agents. In material science, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related analogs:
*Calculated based on molecular formula C₁₉H₂₀N₂O₃S₂.
Key Observations:
Substituent Effects: Methylsulfanyl (SCH₃): Enhances lipophilicity and may participate in sulfur-mediated interactions (e.g., with cysteine residues in proteins) . Nitro (NO₂) and Chloro (Cl): Electron-withdrawing groups that increase reactivity and may improve binding to electron-rich biological targets .
Ester vs. Carboxamide :
- Methyl/ethyl esters improve membrane permeability but are prone to hydrolysis. Carboxamides enhance stability and hydrogen-bonding interactions, favoring target engagement .
Biological Activity
Methyl 2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. The cyclohepta[b]thiophene scaffold has been associated with various pharmacological properties, making it a promising candidate for further investigation.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclohepta[b]thiophene core with a methylsulfanyl group and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 349.45 g/mol. This structural complexity may contribute to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the antiproliferative activity of compounds containing the cyclohepta[b]thiophene framework. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), and CAKI-1 (renal cancer) with GI50 values in the submicromolar range. Specifically, it showed:
- A549 cell line : GI50 = 2.01 µM
- OVACAR-4 cell line : GI50 = 2.27 µM
- CAKI-1 cell line : GI50 = 0.69 µM
- T47D cell line : GI50 = 0.362 µM
These results indicate that this compound may possess broad-spectrum anticancer activity , potentially through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanism of action for the antiproliferative effects has been linked to the compound's ability to disrupt tubulin polymerization , which is critical for mitotic spindle formation during cell division. This disruption leads to G2/M phase accumulation in treated cells and subsequent apoptosis as evidenced by caspase activation assays .
Case Studies and Research Findings
In vivo studies using murine models have further validated the efficacy of related cyclohepta[b]thiophene derivatives in reducing tumor growth compared to untreated controls. These findings underscore the potential for these compounds to be developed into effective anticancer therapeutics.
Summary of Key Findings
| Cell Line | GI50 (µM) | LC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 2.01 | Not specified | Tubulin polymerization inhibition |
| OVACAR-4 | 2.27 | Not specified | Apoptosis induction |
| CAKI-1 | 0.69 | Not specified | Cell cycle arrest |
| T47D | 0.362 | Not specified | Caspase activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
